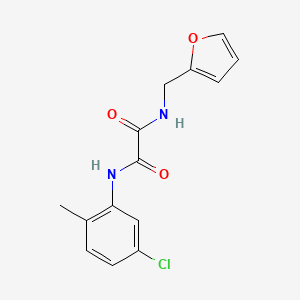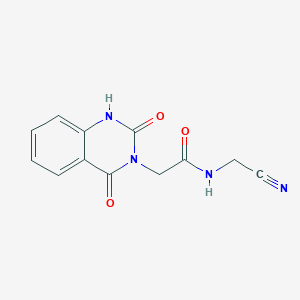![molecular formula C14H18N2O3S2 B4725092 1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4725092.png)
1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine
Vue d'ensemble
Description
1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine, also known as PFT-μ, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazineμ exerts its therapeutic effects by inhibiting the activity of the protein p53-inducible protein 11 (PI11). PI11 is a protein that plays a role in regulating cell survival and apoptosis. This compoundμ binds to PI11 and prevents its interaction with other proteins, leading to the inhibition of cell survival and the induction of apoptosis.
Biochemical and Physiological Effects:
This compoundμ has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compoundμ induces cell cycle arrest, inhibits cell proliferation, and induces apoptosis. In inflammation, this compoundμ reduces the production of inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). In neurodegenerative diseases, this compoundμ protects neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazineμ has several advantages for lab experiments, including its high potency and selectivity for PI11. However, this compoundμ has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazineμ. One direction is to optimize the synthesis method to improve the yield and purity of this compoundμ. Another direction is to investigate the potential therapeutic applications of this compoundμ in other diseases, such as cardiovascular disease and diabetes. Additionally, future research could focus on developing more potent and selective PI11 inhibitors based on the structure of this compoundμ.
Conclusion:
In conclusion, this compoundμ is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compoundμ have been discussed in this paper. Future research on this compoundμ could lead to the development of new treatments for a variety of diseases.
Applications De Recherche Scientifique
1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazineμ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compoundμ has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that this compoundμ can reduce inflammation by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). In neurodegenerative disease research, this compoundμ has been shown to protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-12-4-5-13(19-12)11-15-6-8-16(9-7-15)21(17,18)14-3-2-10-20-14/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLFHJAROVEDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4725011.png)

![3-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4725021.png)
![N-isopropyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4725023.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4725031.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4725042.png)
![2-{[(2-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4725050.png)

![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4725062.png)
![2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4725064.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4725072.png)
![6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4725084.png)
![2-(2-chloro-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B4725088.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide](/img/structure/B4725094.png)